![molecular formula C16H15ClOS B2637311 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone CAS No. 270086-91-4](/img/structure/B2637311.png)
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone, also known as 4-chloro-3-methylsulfonylbenzaldehyde, is a synthetic compound with a wide range of scientific research applications. It is a versatile building block for organic synthesis and has been used in the development of new drugs and in the preparation of pharmaceutical intermediates. 4-chloro-3-methylsulfonylbenzaldehyde has been used extensively in the fields of organic chemistry and medicinal chemistry due to its unique properties.
Aplicaciones Científicas De Investigación
High-Performance Polymers
Transparent Aromatic Polyimides with High Refractive Index : A study conducted by Tapaswi et al. (2015) synthesized transparent polyimides (PIs) with high refractive indices and small birefringences, which were derived from thiophenyl-substituted benzidines. These materials exhibit good thermomechanical stabilities and could be applied in advanced optoelectronic devices due to their favorable optical properties (Tapaswi et al., 2015).
Organic Synthesis and Antibacterial Agents
Antibacterial Heterocyclic Compounds : Research by Hu et al. (2006) explored the synthesis of amino-heterocyclic compounds featuring an oxime-ether group. These compounds displayed potential antibacterial activities, suggesting their utility in the development of new antibacterial agents (Hu et al., 2006).
Advanced Material Chemistry
Chemiluminescence of Sulfanyl-Substituted Bicyclic Dioxetanes : Watanabe et al. (2010) synthesized sulfanyl-substituted bicyclic dioxetanes and investigated their base-induced chemiluminescence. These compounds could have applications in bioanalytical assays and imaging techniques due to their light-emitting properties (Watanabe et al., 2010).
Synthesis of Chiral Intermediates
Asymmetric Synthesis Using Yeast Reductase : Choi et al. (2010) demonstrated the use of yeast reductase for the high enantioselective synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drugs. This study underscores the significance of biocatalysis in producing enantiomerically pure substances (Choi et al., 2010).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClOS/c1-12-2-8-15(9-3-12)19-11-10-16(18)13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANGNWFYCBSPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
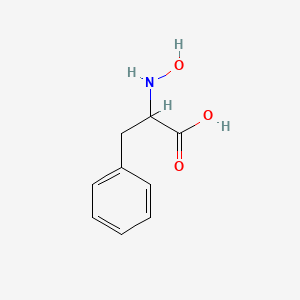

![8-Bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2637232.png)
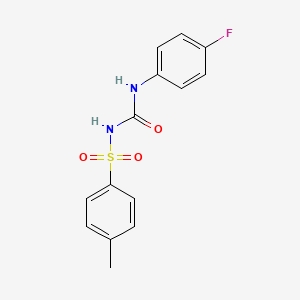
![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2637237.png)


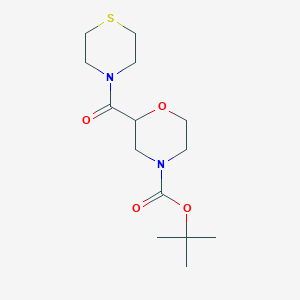

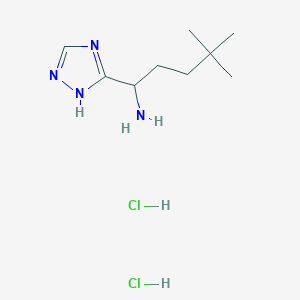
![3,8-dibutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2637247.png)
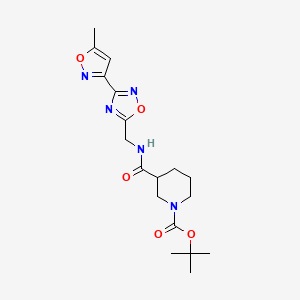
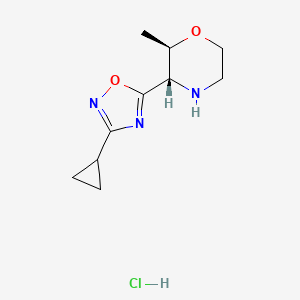
![2-((4-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2637251.png)
